1-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone
Overview
Description
1-(4-Nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone is a chemical compound that belongs to the class of isoquinolinones. This compound is characterized by the presence of a nitrophenyl group attached to the isoquinolinone core. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzaldehyde and isoquinoline derivatives.
Condensation Reaction: The 4-nitrobenzaldehyde undergoes a condensation reaction with the isoquinoline derivative in the presence of a suitable catalyst, such as piperidine, to form the intermediate product.
Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to form the final product, this compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-Nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Reduction: Sodium borohydride, hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major products formed from these reactions include amino derivatives, quinoline derivatives, and substituted isoquinolinones.
Scientific Research Applications
1-(4-Nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone can be compared with other similar compounds, such as:
1-(4-Aminophenyl)-1,4-dihydro-3(2H)-isoquinolinone: This compound has an amino group instead of a nitro group, which can lead to different biological activities and reactivity.
1-(4-Methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone:
The uniqueness of this compound lies in its nitro group, which imparts specific reactivity and biological activities that are distinct from its analogs.
Properties
IUPAC Name |
1-(4-nitrophenyl)-2,4-dihydro-1H-isoquinolin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-14-9-11-3-1-2-4-13(11)15(16-14)10-5-7-12(8-6-10)17(19)20/h1-8,15H,9H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHPIFSNJWOQCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(NC1=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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